molecular formula C24H21N3O4 B5142685 2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No. B5142685
M. Wt: 415.4 g/mol
InChI Key: PIYQMXIGAYKMMP-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis. It may also inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, it may modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its relatively low yield during synthesis, which may limit its availability for large-scale experiments.

Future Directions

There are several future directions for research on 2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole involves the reaction of 2,4-dimethoxybenzaldehyde, 2-methyl-5-nitrobenzaldehyde, and benzil with ammonium acetate in the presence of acetic acid. The reaction proceeds through a condensation reaction followed by cyclization to form the imidazole ring. The yield of the compound is approximately 60%.

Scientific Research Applications

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to suppress the production of inflammatory cytokines and reduce oxidative stress.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-9-10-17(27(28)29)13-20(15)23-22(16-7-5-4-6-8-16)25-24(26-23)19-12-11-18(30-2)14-21(19)31-3/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYQMXIGAYKMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole

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